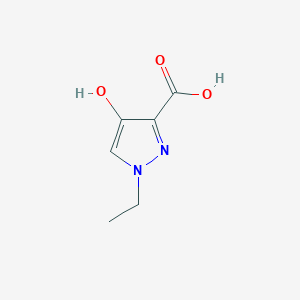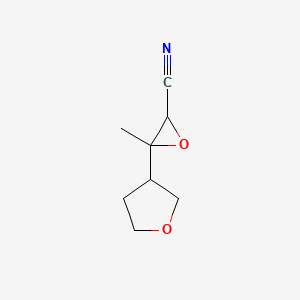![molecular formula C12H22N2O B13206514 1-{2,6-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one](/img/structure/B13206514.png)
1-{2,6-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2,6-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features a spirocyclic framework, which is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one typically involves the formation of the spirocyclic core followed by functionalization of the side chains. One common method involves the cyclization of a suitable diamine precursor with a ketone under acidic conditions. The reaction is often carried out in solvents such as dichloromethane or ethanol, with catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction conditions and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-{2,6-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-{2,6-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug discovery, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This inhibition can occur through covalent binding to amino acid residues or through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific enzyme or receptor targeted by the compound.
Comparación Con Compuestos Similares
Similar Compounds
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: Known for its use as a covalent inhibitor of KRAS G12C with favorable metabolic stability and anti-tumor activity.
1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one: Utilized in various synthetic applications and known for its stability.
Uniqueness
1-{2,6-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one stands out due to its specific spirocyclic configuration, which imparts unique steric and electronic properties. These properties make it a versatile scaffold for drug design and other applications, offering advantages in terms of stability and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H22N2O |
|---|---|
Peso molecular |
210.32 g/mol |
Nombre IUPAC |
1-(2,8-diazaspiro[3.5]nonan-2-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C12H22N2O/c1-10(2)6-11(15)14-8-12(9-14)4-3-5-13-7-12/h10,13H,3-9H2,1-2H3 |
Clave InChI |
NSYJKXNQBOCUKT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)N1CC2(C1)CCCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13206433.png)
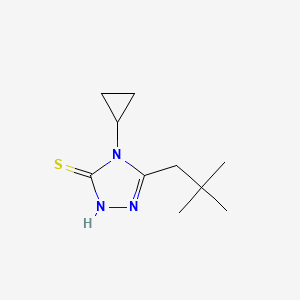
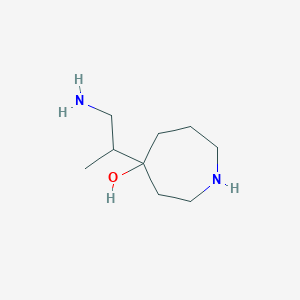
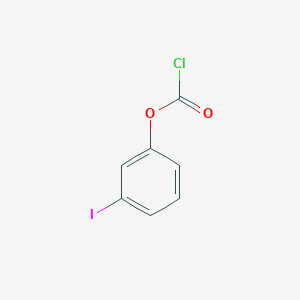
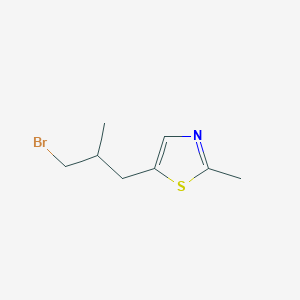
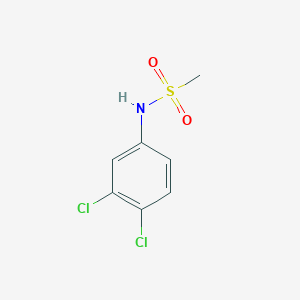
![1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one](/img/structure/B13206470.png)
![3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B13206474.png)
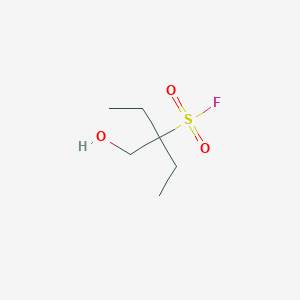
![Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13206482.png)

